

A Spectroscopic Showdown: 2,2-Dimethylpentanal and Its Derivatives Unveiled

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Compound of Interest		
Compound Name:	2,2-Dimethylpentanal	
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A comprehensive spectroscopic comparison of **2,2-Dimethylpentanal** with its alkane, alcohol, and carboxylic acid derivatives, providing researchers, scientists, and drug development professionals with essential data for structural elucidation and analysis. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of these compounds, offering a clear, comparative view supported by detailed experimental protocols and visualizations.

At a Glance: Spectroscopic Data Summary

The following tables provide a summarized comparison of the key spectroscopic features of **2,2-Dimethylpentanal** and its derivatives: 2,2-Dimethylpentane, 2,2-Dimethylpentanoic acid.

Table 1: ¹H NMR Spectral Data (Predicted/Experimental, δ ppm)



Compoun d	Aldehyde H	-CH ₂ - (adjacent to functiona I group)	-CH₂-	-CH₃ (terminal)	-C(CH₃)₂-	-ОН
2,2- Dimethylpe ntanal	~9.2 (s)	-	~1.3 (t)	~0.9 (t)	~1.1 (s)	-
2,2- Dimethylpe ntane	-	~1.25 (m)	~1.25 (m)	~0.85 (t)	~0.85 (s)	-
2,2- Dimethyl-1- pentanol	-	~3.2 (s)	~1.3 (m)	~0.9 (t)	~0.9 (s)	Variable
2,2- Dimethylpe ntanoic Acid	-	-	~1.5 (t)	~0.9 (t)	~1.2 (s)	~12.0 (br s)

s = singlet, t = triplet, m = multiplet, br s = broad singlet. Data for 2,2-Dimethylpentane is experimental; other data are based on predictions and typical chemical shifts.

Table 2: 13 C NMR Spectral Data (Predicted/Experimental, δ ppm)



Compoun d	C=O	C (quaterna ry)	-CH ₂ - (adjacent to functiona I group)	-CH₂-	-CH₃ (terminal)	-C(CH₃)₂-
2,2- Dimethylpe ntanal	~205	~45	-	~35	~14	~25
2,2- Dimethylpe ntane	-	31.9	41.7	17.1	14.4	29.1
2,2- Dimethyl-1- pentanol	-	~35	~70	~35	~14	~23
2,2- Dimethylpe ntanoic Acid	~180	~45	-	~35	~14	~25

Data for 2,2-Dimethylpentane is experimental; other data are based on predictions and typical chemical shifts.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	C=O Stretch	O-H Stretch	C-H Stretch (sp³)
2,2-Dimethylpentanal	~1725	-	2960-2870
2,2-Dimethylpentane	-	-	2960-2870
2,2-Dimethyl-1- pentanol	-	~3350 (broad)	2960-2870
2,2-Dimethylpentanoic Acid	~1710	~3000 (broad)	2960-2870





Table 4: Mass Spectrometry (EI) Key Fragments (m/z)

Compound	Molecular Ion (M+)	[M-CH₃] ⁺	[M-C₂H₅] ⁺	[M-C ₃ H ₇]+	Base Peak
2,2- Dimethylpent anal	114	99	85	71	57
2,2- Dimethylpent ane	100	85	71	57	43
2,2-Dimethyl- 1-pentanol	116	101	87	73	57
2,2- Dimethylpent anoic Acid	130	115	101	87	85

Visualizing the Molecular Structures

The chemical structures of **2,2-Dimethylpentanal** and its derivatives are fundamental to understanding their spectroscopic properties.





2,2-Dimethylpentanoic Acid

2,2-Dimethyl-1-pentanol

2,2-Dimethylpentane

2,2-Dimethylpentanal

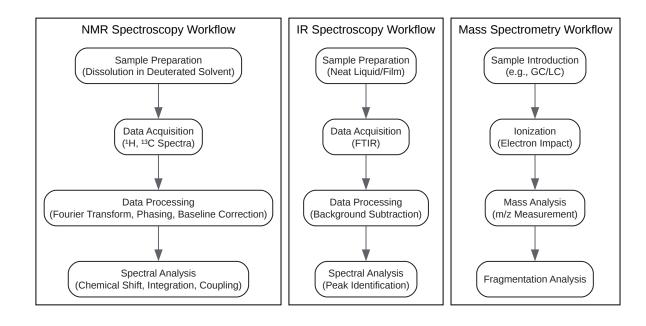
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Caption: Molecular structures of the compared compounds.

Experimental Workflows

The acquisition of spectroscopic data follows a standardized workflow to ensure accuracy and reproducibility.





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Caption: General workflows for spectroscopic analysis.

Detailed Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
- Data Acquisition:
 - ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.



- ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition.
- Data Processing: The raw data were Fourier transformed, and the resulting spectra were phase- and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.
- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.
- Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer.
- Ionization: Electron impact (EI) ionization was performed at an electron energy of 70 eV.
- Mass Analysis: The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 40-400.
- Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.



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